![molecular formula C12H16N6O B6423680 3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine CAS No. 1708428-04-9](/img/structure/B6423680.png)
3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine
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Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, and a triazole ring attached to a piperidine ring . These groups are common in medicinal chemistry due to their diverse chemical properties and potential biological activities.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the piperidine ring. The oxadiazole and triazole rings are planar and contribute to the rigidity of the molecule . The cyclopropyl group can adopt different conformations .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole and triazole rings. These heterocycles can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of nitrogen in the oxadiazole and triazole rings might increase its polarity .Mechanism of Action
Target of Action
A structurally similar compound, a cyclopropyloxadiazole derivative, has been shown to be a functionally selective m1 partial agonist with antagonist properties in m2 and m3 muscarinic receptor assays .
Mode of Action
Based on the structurally similar compound mentioned above, it can be inferred that it might interact with its targets (possibly muscarinic receptors) in a functionally selective manner .
properties
IUPAC Name |
3-cyclopropyl-5-(1-piperidin-3-yltriazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O/c1-2-9(6-13-5-1)18-7-10(15-17-18)12-14-11(16-19-12)8-3-4-8/h7-9,13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWMHIZUHBYBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(N=N2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine |
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